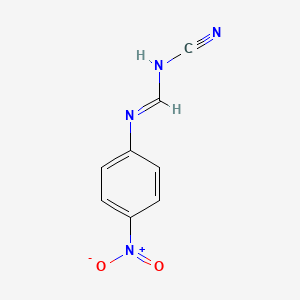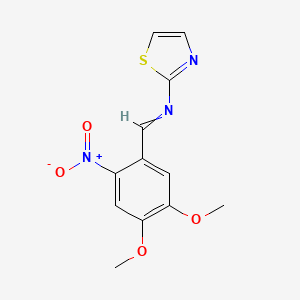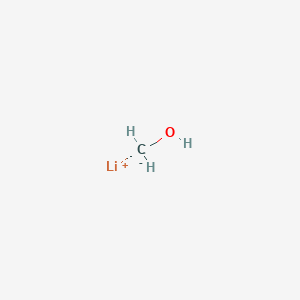
N-Acetyl-1-nitroso-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-1-nitroso-L-tryptophan is a derivative of the amino acid tryptophan This compound is known for its ability to generate nitric oxide, which plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-nitroso-L-tryptophan typically involves the nitration and nitrosation of N-acetyl-L-tryptophan. This can be achieved using various reactive nitrogen species under controlled conditions. For example, nitration can be performed using nitric acid, while nitrosation can be achieved using nitrous acid or other nitrosating agents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve large-scale nitration and nitrosation reactions, followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-1-nitroso-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different derivatives of this compound, such as 1-nitro-N-acetyl-L-tryptophan and 6-nitro-N-acetyl-L-tryptophan .
Aplicaciones Científicas De Investigación
N-Acetyl-1-nitroso-L-tryptophan has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other compounds.
Biology: It has been studied for its role in modulating oxidative stress and mitochondrial membrane integrity.
Medicine: Research has shown its potential in neuroprotection, particularly in conditions like Alzheimer’s disease.
Mecanismo De Acción
N-Acetyl-1-nitroso-L-tryptophan exerts its effects primarily through the release of nitric oxide. This compound inhibits the secretion of pro-inflammatory cytokines and prevents mitochondrial dysfunction by inhibiting the release of cytochrome c and other apoptotic factors . It also activates signaling pathways such as the cAMP response element-binding protein 1 (CREB1) pathway, which plays a role in neuroprotection .
Comparación Con Compuestos Similares
N-Acetyl-L-tryptophan: A precursor to N-Acetyl-1-nitroso-L-tryptophan, known for its radioprotective properties.
N-Nitrosomelatonin: Another nitric oxide donor with similar properties.
S-Nitrosoglutathione: A nitric oxide donor used in various biological studies.
Uniqueness: this compound is unique due to its dual role in neuroprotection and radioprotection. Its ability to modulate oxidative stress and mitochondrial integrity sets it apart from other similar compounds .
Propiedades
Número CAS |
58332-35-7 |
|---|---|
Fórmula molecular |
C13H13N3O4 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)14-11(13(18)19)6-9-7-16(15-20)12-5-3-2-4-10(9)12/h2-5,7,11H,6H2,1H3,(H,14,17)(H,18,19)/t11-/m0/s1 |
Clave InChI |
YFZQCGGMRKGDKR-NSHDSACASA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)N=O)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)N=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




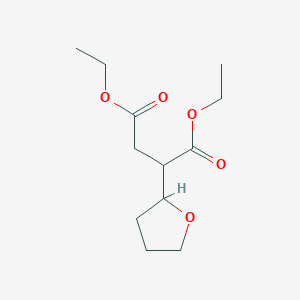

![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
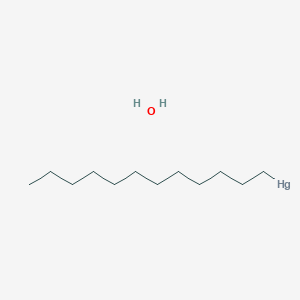


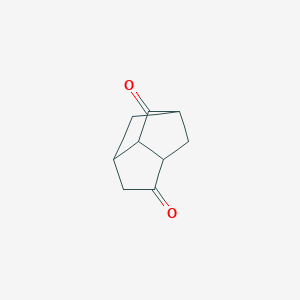
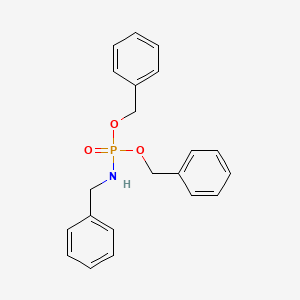
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
